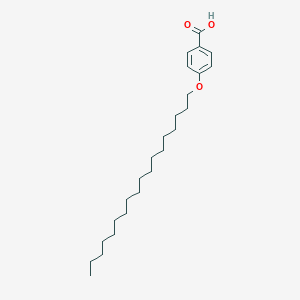![molecular formula C7H14N2 B096551 N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine CAS No. 18631-71-5](/img/structure/B96551.png)
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine, commonly known as NBQX, is a non-competitive antagonist of AMPA receptors. It is a synthetic compound that has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Wirkmechanismus
NBQX is a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the receptor site, NBQX blocks the influx of calcium ions into the cell, which prevents the depolarization of the cell membrane and the subsequent release of neurotransmitters.
Biochemische Und Physiologische Effekte
NBQX has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. NBQX has also been shown to reduce the size of ischemic lesions in animal models of stroke. Additionally, NBQX has been shown to reduce chronic pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBQX in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively study the role of AMPA receptors in various biological processes. However, one limitation of using NBQX is its potential off-target effects on other ionotropic glutamate receptors, such as kainate receptors.
Zukünftige Richtungen
There are several potential future directions for research on NBQX. One area of interest is the development of more specific AMPA receptor antagonists that can selectively target different subtypes of AMPA receptors. Another area of interest is the use of NBQX in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term effects of NBQX on the central nervous system.
Synthesemethoden
NBQX can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline with triethylamine and but-2-enal to form the intermediate compound. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol to produce the final product, NBQX.
Wissenschaftliche Forschungsanwendungen
NBQX has been extensively researched in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders. It has been shown to be effective in treating epilepsy, ischemia, and chronic pain. NBQX has also been used to study the role of AMPA receptors in synaptic plasticity and memory formation.
Eigenschaften
CAS-Nummer |
18631-71-5 |
|---|---|
Produktname |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-4-5-6-8-9-7(2)3/h4-7,9H,1-3H3/b5-4+,8-6- |
InChI-Schlüssel |
VFPIMXUWBJRDMY-LMJRQTCTSA-N |
Isomerische SMILES |
C/C=C/C=N\NC(C)C |
SMILES |
CC=CC=NNC(C)C |
Kanonische SMILES |
CC=CC=NNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



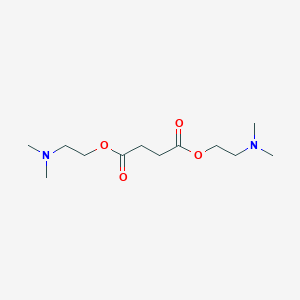
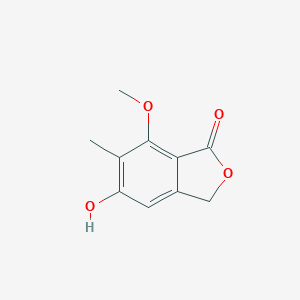
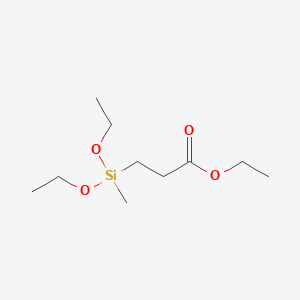
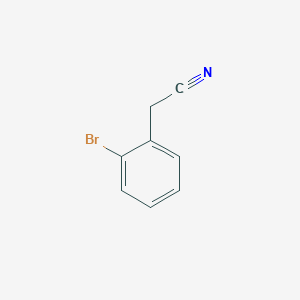
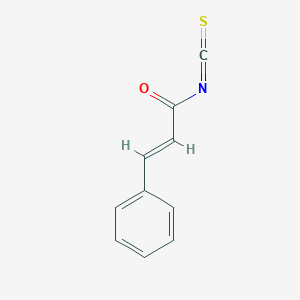
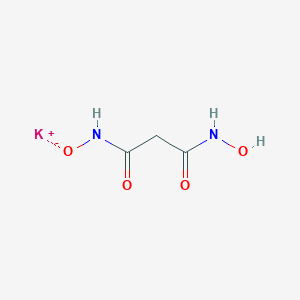
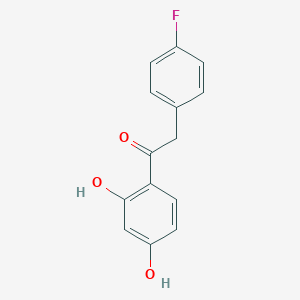
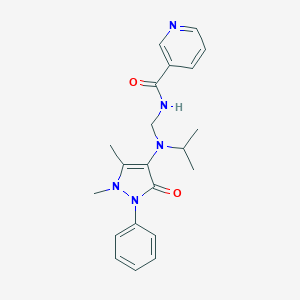

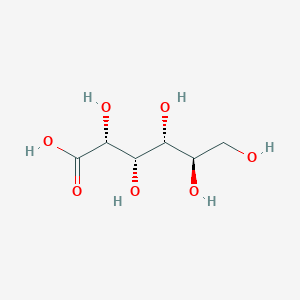
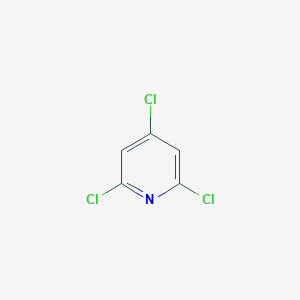
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
